Neopentyl alcohol

Catalog No.
S578952
CAS No.
75-84-3
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl alcohol

CAS Number

75-84-3

Product Name

Neopentyl alcohol

IUPAC Name

2,2-dimethylpropan-1-ol

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3

InChI Key

KPSSIOMAKSHJJG-UHFFFAOYSA-N

SMILES

CC(C)(C)CO

solubility

0.40 M
MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C
Water solubility = 3.5X10+4 mg/L at 25 °C.

Synonyms

2,2-dimethylpropanol, neopentyl alcohol

Canonical SMILES

CC(C)(C)CO

The exact mass of the compound Neopentyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.40 mmiscible with alc, ether; in water: about 3.5% @ 25 °cwater solubility = 3.5x10+4 mg/l at 25 °c.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Neopentyl alcohol, with the chemical formula (CH₃)₃CCH₂OH, is a colorless solid compound that belongs to the family of alcohols. It is one of the eight isomers of pentyl alcohol and is characterized by its unique structure, which includes a tertiary carbon atom bonded to a hydroxyl group. This compound was first synthesized in 1891 by L. Tissier through a reduction process involving trimethylacetic acid and trimethylacetyl chloride with sodium amalgam .

The Mitsunobu Reaction:

One of the primary applications of neopentyl alcohol is in the Mitsunobu reaction. This reaction is a versatile tool in organic synthesis for forming various functional groups, particularly esters and ethers, from readily available starting materials. Neopentyl alcohol serves as the nucleophile in this reaction, offering advantages like:

  • High reactivity: Its tertiary alcohol structure makes it more reactive than primary or secondary alcohols, leading to efficient coupling .
  • Steric hindrance: The presence of three methyl groups around the central carbon atom creates steric hindrance, which can be beneficial in reactions involving sterically hindered substrates . This allows for selective coupling in complex molecules.

For example, a research study utilized neopentyl alcohol in the Mitsunobu reaction to synthesize a novel class of anti-inflammatory agents .

Organic Synthesis and Medicinal Chemistry:

Beyond the Mitsunobu reaction, neopentyl alcohol finds use in various areas of organic synthesis and medicinal chemistry due to its unique properties:

  • Stability: It exhibits good thermal and chemical stability, making it suitable for reactions requiring specific reaction conditions [Source: Fisher Scientific - ].
  • Solubility: Its solubility in various organic solvents allows for its incorporation into diverse reaction mixtures [Source: Fisher Scientific - ].

These properties make neopentyl alcohol a valuable tool for researchers in the development of new drugs, materials, and other complex molecules. For instance, a research group employed neopentyl alcohol as a starting material for the synthesis of novel fluorescent probes for biological imaging .

  • Reaction with Hydrohalic Acids: When treated with concentrated hydrobromic acid, neopentyl alcohol undergoes an S_N1 mechanism due to steric hindrance, leading to the formation of 2-bromo-2-methylbutane. This reaction involves the formation of a stable tertiary carbocation after the hydroxyl group is protonated and leaves as water .
  • Conversion to Neopentyl Iodide: Neopentyl alcohol can be converted into neopentyl iodide through treatment with triphenylphosphite and methyl iodide .
  • Reaction with Concentrated Hydrochloric Acid: Similar to its reaction with hydrobromic acid, neopentyl alcohol reacts with concentrated hydrochloric acid to yield neopentyl chloride or a mixture of products depending on the conditions .

Neopentyl alcohol can be synthesized through several methods:

  • Reduction of Trimethylacetic Acid: A common method involves reducing trimethylacetic acid using lithium aluminum hydride, which produces neopentyl alcohol as a primary product .
  • Hydroperoxide of Diisobutylene: Another synthesis route includes the hydroperoxide of diisobutylene, which can yield neopentyl alcohol through subsequent reactions .
  • High-Purity Synthesis: A novel method for producing high-purity neopentyl alcohol involves the reduction of pivalic acid esters using metallic sodium in an alcohol medium at controlled temperatures (50-90 °C). This method achieves purities greater than 99.9% .

Neopentyl alcohol has various applications across different fields:

  • Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve various organic compounds.
  • Intermediate in Chemical Synthesis: Neopentyl alcohol is used as an intermediate in the production of plasticizers, lubricants, and other chemical derivatives.
  • Pharmaceuticals and Agrochemicals: It may be utilized in the manufacture of pharmaceutical compounds and agrochemicals due to its reactive hydroxyl group.

Neopentyl alcohol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaStructure TypeKey Features
PentanolC₅H₁₂OLinear AlcoholStraight-chain structure
IsobutanolC₄H₁₀OBranched AlcoholOne less carbon; less steric hindrance
2-Methyl-2-butanolC₅H₁₂OBranched AlcoholTertiary alcohol; similar reactivity
3-PentanolC₅H₁₂OLinear AlcoholSecondary alcohol; different reactivity

Uniqueness of Neopentyl Alcohol:

  • Neopentyl alcohol's unique branched structure leads to distinctive reactivity patterns compared to linear or less hindered branched alcohols.
  • Its ability to form stable tertiary carbocations makes it particularly reactive towards electrophiles.

Physical Description

Liquid

Color/Form

CRYSTALS

XLogP3

1.3

Boiling Point

113.5 °C
114 °C

Flash Point

98 °F (37 °C) (CLOSED CUP)

Vapor Density

3.0 (AIR= 1)

Density

0.812 @ 20 °C/4 °C

LogP

1.31 (LogP)
log Kow = 1.31

Odor

PEPPERMINT ODOR

Melting Point

52.5 °C
53 °C

UNII

5I067PJD7S

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 70 of 202 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 132 of 202 companies with hazard statement code(s):;
H226 (32.58%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (67.42%): Flammable solid [Danger Flammable solids];
H319 (28.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

16.00 mmHg
16 MM HG @ 20 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-84-3

Wikipedia

Neopentyl alcohol

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Review of manuf (by fractionation of fusel oil & via chlorination of pentanes) and properties: Industrial Chemicals, 2nd ed. W.L. Faith et al., Eds. NY,NY: Wiley & Sonspp. 107-14 (1957).

General Manufacturing Information

Mining (except oil and gas) and support activities
1-Propanol, 2,2-dimethyl-: ACTIVE
...USED IN MFR OF LACQUERS, CHEMICALS, RUBBER, PLASTICS, FRUIT ESSENCES, & EXPLOSIVES, THEY ARE USED AS COMPONENT OF PAINT STRIPPERS & HYDRAULIC FLUIDS & AS INTERMEDIATE OF ORE-FLOTATION AGENTS & OTHER AMYL DERIVATIVES. /AMYL ALC/
...SOLVENTS FOR CAMPHOR, ALKALOIDS, SOFT COPALS, ESTER GUMS, RESINS, IODINE, PHOSPHORUS & SULFUR. /PENTANOLS/

Storage Conditions

STORAGE REQUIREMENTS: EVEN SLIGHTLY FLAMMABLE MATERIALS SHOULD BE ISOLATED FROM OXIDIZERS. ...STORAGE AREA SHOULD BE KEPT COOL & VENTILATED & SHOULD BE FIREPROOF.

Stability Shelf Life

VOLATILE

Dates

Last modified: 08-15-2023

Cut-off phenomenon in the protective effect of alcohols against lysophosphatidylcholine-induced calcium overload

Louis-Jean Bordeleau, Laimonis Gailis, Dominique Fournier, Marc Morissette, Thérèse Di Paolo, Pascal Daleau
PMID: 15909177   DOI: 10.1007/s00424-005-1425-3

Abstract

We studied the effect of chain length on the protective effect of alcohols against lysophosphatidylcholine (LPC)-induced Ca2+ overload in neonatal rat cardiomyocytes. We previously found that ethanol retards Ca2+ elevation. Cells were loaded with the Ca2+-sensitive fluorophore fura-2, and changes in fluorescence were followed. The addition of 10 microM LPC increased Ca2+, which reached a plateau after an 8-10 min delay. The presence of 88 mM n-propanol, n-butanol, tert-butanol, or 2,2-dimethylpropanol significantly increased the delay by 94-213%. However, n-pentanol at 2 mM or 88 mM had no protective effect. Among n-alcohols, the increase in lag time was inversely proportional to the length of the carbon chain. Chain length, rather than molecular weight determines the effect, because 2,2-dimethylpropanol had a protective effect. The influence of alcohols on LPC micelle formation was estimated from the increase in octadecyl rhodamine B fluorescence; the increase by n-alcohols was directly proportional to chain length, indicating that micelle formation was not involved in the extension of lag time. The absence of the protective effect when the alcohol aliphatic chain exceeds four carbons suggests that the effect of ethanol may be mediated via a small lipophilic pocket on a protein, or to lateral pressure perturbation in the membrane.


Explore Compound Types